2,4-Dichlorobenzyl alcohol 2,4-Dichlorobenzyl alcohol 2,4-dichlorobenzyl alcohol is a member of the class of benzyl alcohols that is benzyl alcohol in which the hydrogens at positions 2 and 4 are replaced by chlorines. It has a role as an antiseptic drug. It is a member of benzyl alcohols and a dichlorobenzene.
Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections. Dichlorobenzyl alcohol is considered as an active ingredient found in several marketed OTC products by Health Canada which has categorized this agent as an anatomical therapeutic chemical. On the other hand, dichlorobenzyl alcohol is categorized by the FDA in the inactive ingredient for approved drug products.
Brand Name: Vulcanchem
CAS No.: 1777-82-8
VCID: VC21147117
InChI: InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
SMILES: C1=CC(=C(C=C1Cl)Cl)CO
Molecular Formula: C7H6Cl2O
Molecular Weight: 177.02 g/mol

2,4-Dichlorobenzyl alcohol

CAS No.: 1777-82-8

Cat. No.: VC21147117

Molecular Formula: C7H6Cl2O

Molecular Weight: 177.02 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichlorobenzyl alcohol - 1777-82-8

Specification

Description 2,4-dichlorobenzyl alcohol is a member of the class of benzyl alcohols that is benzyl alcohol in which the hydrogens at positions 2 and 4 are replaced by chlorines. It has a role as an antiseptic drug. It is a member of benzyl alcohols and a dichlorobenzene.
Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections. Dichlorobenzyl alcohol is considered as an active ingredient found in several marketed OTC products by Health Canada which has categorized this agent as an anatomical therapeutic chemical. On the other hand, dichlorobenzyl alcohol is categorized by the FDA in the inactive ingredient for approved drug products.
CAS No. 1777-82-8
Molecular Formula C7H6Cl2O
Molecular Weight 177.02 g/mol
IUPAC Name (2,4-dichlorophenyl)methanol
Standard InChI InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Standard InChI Key DBHODFSFBXJZNY-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)CO
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)CO
Boiling Point 150 ºC
Melting Point 55-58 ºC

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